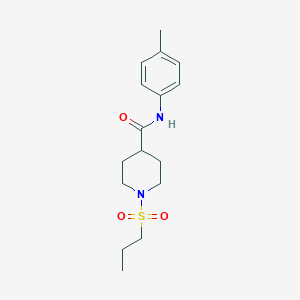
N-(4-methylphenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylphenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide, commonly known as MP-10, is a synthetic compound that belongs to the piperidine class of drugs. It has been extensively studied for its potential use in the treatment of various medical conditions, including pain, addiction, and depression.
Mecanismo De Acción
MP-10 works by binding to μ-opioid receptors in the brain and spinal cord, which are responsible for the modulation of pain and addiction. By activating these receptors, MP-10 can produce analgesic and euphoric effects, as well as reduce withdrawal symptoms in opioid-dependent individuals. Additionally, MP-10 has been shown to increase levels of dopamine and norepinephrine in the brain, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
MP-10 produces a range of biochemical and physiological effects, including analgesia, euphoria, sedation, respiratory depression, and decreased gastrointestinal motility. It has also been shown to increase heart rate and blood pressure, although these effects are relatively mild compared to other opioids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MP-10 is its high selectivity for μ-opioid receptors, which makes it a useful tool for studying the role of these receptors in pain and addiction. Additionally, MP-10 has a relatively long half-life, which allows for sustained effects and reduces the need for frequent dosing. However, one limitation of MP-10 is its potential for abuse and dependence, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on MP-10. One area of interest is the development of new analogs with improved selectivity and reduced abuse potential. Additionally, further studies are needed to fully understand the mechanism of action of MP-10 and its potential use in the treatment of various medical conditions. Finally, research is needed to explore the safety and efficacy of MP-10 in human subjects, which will be essential for its eventual clinical use.
Métodos De Síntesis
The synthesis of MP-10 involves the reaction of 4-methylbenzylamine with 1-(propylsulfonyl)piperidine-4-carboxylic acid, followed by the addition of thionyl chloride. The resulting product is then purified through column chromatography to obtain MP-10 in its pure form.
Aplicaciones Científicas De Investigación
MP-10 has been widely studied for its potential use in the treatment of various medical conditions. It has been found to be a potent and selective μ-opioid receptor agonist, which makes it a promising candidate for the treatment of pain and addiction. Additionally, MP-10 has been shown to have antidepressant effects, which may make it a useful treatment for depression.
Propiedades
Fórmula molecular |
C16H24N2O3S |
|---|---|
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
N-(4-methylphenyl)-1-propylsulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C16H24N2O3S/c1-3-12-22(20,21)18-10-8-14(9-11-18)16(19)17-15-6-4-13(2)5-7-15/h4-7,14H,3,8-12H2,1-2H3,(H,17,19) |
Clave InChI |
PAWGULTYWFZXBY-UHFFFAOYSA-N |
SMILES |
CCCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)C |
SMILES canónico |
CCCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[1-(Benzyloxy)-2,2-difluorovinyl]-1-(4-chlorophenyl)-4-phenyl-2-azetidinone](/img/structure/B285246.png)



![4-({3-[(Dimethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B285251.png)




![2-[4-chloro-2-methyl-5-(4-toluidinosulfonyl)phenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B285257.png)
![2-[4-chloro-2-methyl-5-[(3-methylphenyl)sulfamoyl]phenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B285258.png)
![2-[4-Chloro-2-methyl-5-(3-toluidinosulfonyl)phenoxy]acetamide](/img/structure/B285265.png)
![2-{4-Chloro-2-methyl-5-[(3-pyridinylamino)sulfonyl]phenoxy}acetamide](/img/structure/B285266.png)
